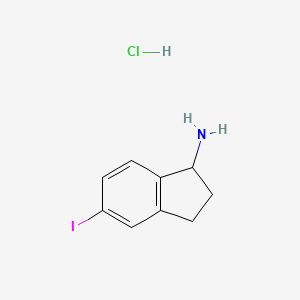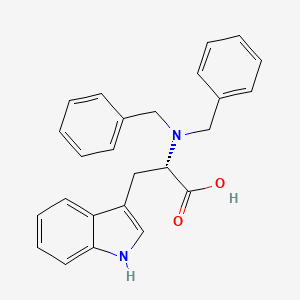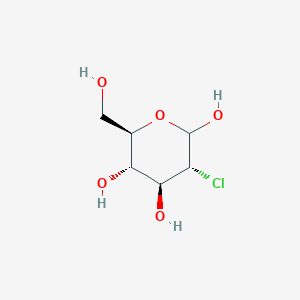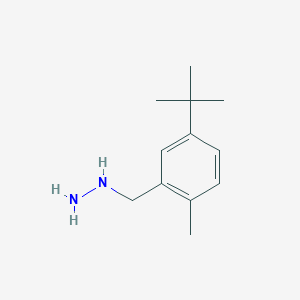
2,6-Dimethyl-4-phenylpyrylium hexafluoroarsenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-phenylpyrylium hexafluoroarsenate is a chemical compound with the molecular formula C12H11AsF6O It is known for its unique structure, which includes a pyrylium ring substituted with methyl and phenyl groups, and a hexafluoroarsenate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-phenylpyrylium hexafluoroarsenate typically involves the reaction of 2,6-dimethyl-4-phenylpyrylium chloride with silver hexafluoroarsenate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-phenylpyrylium hexafluoroarsenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced pyrylium derivatives.
Substitution: The compound can participate in substitution reactions where the pyrylium ring or the phenyl group is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrylium derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-phenylpyrylium hexafluoroarsenate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of advanced materials and as a component in specialized industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-phenylpyrylium hexafluoroarsenate involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethyl-4-phenylpyrylium chloride
- 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate
- 2,6-Dimethyl-4-phenylpyrylium perchlorate
Uniqueness
2,6-Dimethyl-4-phenylpyrylium hexafluoroarsenate is unique due to the presence of the hexafluoroarsenate anion, which imparts distinct chemical properties and reactivity. This makes it different from other similar compounds, which may have different anions and, consequently, different chemical behaviors.
Eigenschaften
CAS-Nummer |
84304-15-4 |
|---|---|
Molekularformel |
C13H13AsF6O |
Molekulargewicht |
374.15 g/mol |
IUPAC-Name |
2,6-dimethyl-4-phenylpyrylium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C13H13O.AsF6/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12;2-1(3,4,5,6)7/h3-9H,1-2H3;/q+1;-1 |
InChI-Schlüssel |
PWTFVJFVWXJYSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=[O+]1)C)C2=CC=CC=C2.F[As-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12827968.png)
![N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B12827973.png)

![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
![7-Fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12827986.png)
![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)
![[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)





![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)

